s-三嗪,2,4,6-三(甲硫基)-

描述

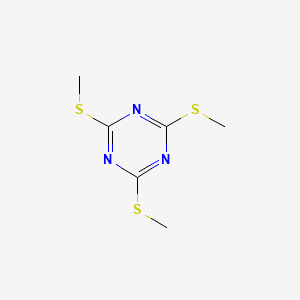

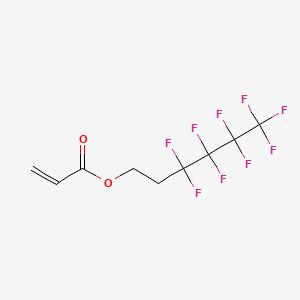

s-Triazine, 2,4,6-tris(methylthio)-, is a derivative of s-triazine, a compound characterized by a triazine ring, which is a six-membered heterocyclic ring with three carbon and three nitrogen atoms. The s-triazine derivatives have been extensively studied due to their potential applications in various fields, including materials science and explosives .

Synthesis Analysis

The synthesis of s-triazine derivatives can involve multiple steps, including condensation, nitration, and amination reactions. For instance, the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) was achieved with an overall yield of 29–31% starting from cyanuric chloride and 3,5-dichloroaniline . The synthesis process is crucial as it determines the yield, purity, and properties of the final compound.

Molecular Structure Analysis

The molecular structure of s-triazine derivatives has been elucidated using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray diffraction. For example, the structure of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine was confirmed to exist exclusively in the hexahydro-1,3,5-triazine form in both solution and solid phase, despite the expected lower stability compared to a 1,3,5-triazine structure . The stabilization of this structure is attributed to strong intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of s-triazine derivatives can be tailored by functionalizing the triazine ring with various substituents. The introduction of thioether and dithioether groups, for example, has been explored to study the thermal properties and potential for thiyl radical generation upon heating . These modifications can significantly alter the chemical behavior of the s-triazine core, leading to compounds with specific desired properties, such as flame retardancy .

Physical and Chemical Properties Analysis

The physical and chemical properties of s-triazine derivatives, such as thermal stability and flammability, are of particular interest. The thermal behavior of a series of s-triazine sulfides and disulfides was studied using thermogravimetric analyses coupled with mass spectrometry (TGA-MS) and quantum chemical calculations . The disulfides, in particular, showed promise as radical generators and potential flame retardants for selected polymers, as evidenced by their limiting oxygen index (LOI) flammability tests .

科学研究应用

在嘧啶合成中的应用

2,4,6-三(甲硫基)-s-三嗪用于逆电子需求狄尔斯-阿尔德反应,特别适用于制备官能化的 5,6-二取代嘧啶。这些环加成物充当 4,5-二取代嘧啶的前体 (Boger & Dang, 1988).

环境监测

该化合物作为防污漆的成分,已在沿海水域和河口被检测到,特别是在划船活动频繁的地区。它在海洋环境中的存在已得到广泛研究 (Gough, Fothergill & Hendrie, 1994).

抗氧化性能

2,4,6-三(甲硫基)-s-三嗪衍生物,如三(羟基苄硫)三嗪,被合成用作聚合物和其他高分子量材料中的抗氧化剂 (Garman, 1981).

电化学研究

已经对 s-三嗪衍生物(包括 2,4,6-三(甲硫基)-s-三嗪)在汞电极上的电还原进行了研究。这些研究提供了对这些化合物在酸性介质中的电化学行为的见解 (Ortiz et al., 2001).

细菌作为硫源的利用

一些细菌可以利用 s-三嗪除草剂(包括 2,4,6-三(甲硫基)-s-三嗪的衍生物)作为生长的唯一硫源。这个过程取决于土壤对 s-三嗪除草剂的暴露 (Cook & Hütter, 1982).

结构研究

衍生物的结构,例如 2,4,6-三[二(叔丁氧羰基)亚甲基]-六氢-1,3,5-三嗪,已使用各种光谱方法和 X 射线衍射进行了检查,揭示了它们的分子构象和相互作用 (Shastin et al., 2006).

作用机制

Mode of Action

It is suggested that the compound may interact with its targets through intramolecular charge transfer (ICT) interactions .

Biochemical Pathways

It is suggested that the compound may influence pathways related to photothermal conversion .

Result of Action

It is suggested that the compound may have potential applications in photothermal therapy due to its photothermal conversion efficiencies .

属性

IUPAC Name |

2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S3/c1-10-4-7-5(11-2)9-6(8-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWQATAKCGOGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206216 | |

| Record name | s-Triazine, 2,4,6-tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

s-Triazine, 2,4,6-tris(methylthio)- | |

CAS RN |

5759-58-0 | |

| Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5759-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(methylthio)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5759-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine, 2,4,6-tris(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(methylsulfanyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(METHYLTHIO)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA2U24VR6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is known about the molecular structure of 2,4,6-Tris(methylthio)-1,3,5-triazine?

A1: X-ray crystallography studies have revealed that 2,4,6-Tris(methylthio)-1,3,5-triazine molecules exhibit a tendency towards planarity. [] This planarity is attributed to the presence of formal N=C double bonds within the triazine ring. Interestingly, the degree of planarity decreases as the number of these double bonds is reduced within the ring structure. [] The crystal structure also reveals that the compound forms planar layer structures, primarily stabilized by weak van der Waals interactions. []

Q2: How does the structure of 2,4,6-Tris(methylthio)-1,3,5-triazine relate to its reactivity?

A2: 2,4,6-Tris(methylthio)-1,3,5-triazine is known to participate in Inverse Electron Demand Diels-Alder reactions. [] This reactivity stems from the electron-deficient nature of the triazine ring, which is further enhanced by the electron-withdrawing methylthio substituents. This property makes it a valuable reagent for introducing pyrimidine moieties into other molecules. []

Q3: Are there any structural similarities between 2,4,6-Tris(methylthio)-1,3,5-triazine and its oxygen-containing counterparts?

A3: Yes, structural analysis has shown that the triazine ring structure in 2,4,6-Tris(methylthio)-1,3,5-triazine is similar to that found in analogous triazine compounds containing oxygen instead of sulfur. [] This suggests that the core triazine ring system dictates the fundamental structural characteristics, with the sulfur or oxygen substituents playing a secondary role in fine-tuning the properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)